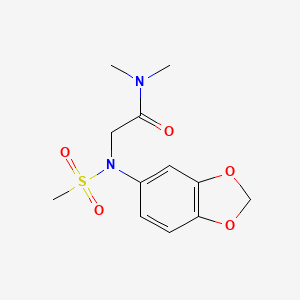
N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide, also known as S-777, is a chemical compound that has gained interest in scientific research due to its potential therapeutic properties. S-777 belongs to the class of small molecules called thiophene carboxamides and has been shown to have a wide range of biological activities.
作用機序
The exact mechanism of action of N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide is not fully understood. However, it has been suggested that N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide may exert its anti-inflammatory and anti-cancer effects through the inhibition of certain signaling pathways, such as the NF-κB and STAT3 pathways. Additionally, N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide has also been shown to decrease the expression of certain oncogenes, such as c-Myc and cyclin D1, in cancer cells. In vivo studies have demonstrated that N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide can reduce inflammation and tumor growth in animal models.
実験室実験の利点と制限
One advantage of N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide is its broad range of biological activities, which makes it a useful tool for studying various disease processes. Additionally, N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide has been shown to be relatively non-toxic, which is important for laboratory experiments. However, one limitation of N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide. One area of interest is the development of N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide and its potential therapeutic applications in various disease states. Finally, clinical trials are needed to determine the safety and efficacy of N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide in humans.
合成法
The synthesis of N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide involves the reaction of 4-chloro-2-fluoroaniline with 2-thiophenecarboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified through column chromatography to obtain N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide in high yield and purity.
科学的研究の応用
N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral activities. In particular, N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide has been found to inhibit the replication of hepatitis C virus and herpes simplex virus type 1. Additionally, N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
特性
IUPAC Name |
N-(4-chloro-2-fluorophenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNOS/c12-7-3-4-9(8(13)6-7)14-11(15)10-2-1-5-16-10/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSRIOWZZJUHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclooctyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5746292.png)
![3-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4(3H)-quinazolinone](/img/structure/B5746308.png)


![4-{methyl[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5746333.png)
![N'-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)benzenecarboximidamide](/img/structure/B5746340.png)

![N-{[(2-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5746364.png)
![methyl 3-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5746366.png)
![1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)](/img/structure/B5746370.png)

![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5746381.png)
![5-[(1-{4-[(4-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5746390.png)
![2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5746392.png)